molecular formula C16H15NO3S B2768008 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034494-10-3

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2768008
CAS RN: 2034494-10-3
M. Wt: 301.36
InChI Key: VHWMPLPXCYARRM-UHFFFAOYSA-N
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Description

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone, also known as BTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research on similar compounds, such as boric acid ester intermediates with benzene rings, highlights the importance of structural analysis through methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the molecular structures, electrostatic potentials, and physicochemical properties of related compounds, essential for understanding their potential applications (Huang et al., 2021).

Medicinal Chemistry Applications

The design and synthesis of derivatives as potential therapeutic agents showcase the broad applicability of similar molecular frameworks in drug discovery. For example, derivatives have been evaluated as sodium channel blockers and anticonvulsant agents, demonstrating significant potential for therapeutic use in treating conditions like epilepsy (Malik & Khan, 2014).

Future Directions

The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-16(13-4-6-21-9-13)17-5-3-12(8-17)11-1-2-14-15(7-11)20-10-19-14/h1-2,4,6-7,9,12H,3,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMPLPXCYARRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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